2-Amino-4-fluoropyridin-3-ol
Overview
Description
2-Amino-4-fluoropyridin-3-ol is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of 2-Amino-4-fluoropyridin-3-ol can be achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular formula of 2-Amino-4-fluoropyridin-3-ol is C5H5FN2O . Its molecular weight is 128.104 Da . The structure of the compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Whole cells of Burkholderia sp. MAK1 have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Scientific Research Applications
Organic Synthesis
Summary of the Application
2-Amino-4-fluoropyridin-3-ol is an important raw material and intermediate used in organic synthesis . It’s particularly useful in the synthesis of fluorinated pyridines .
Methods of Application
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .
Results or Outcomes
The synthesis results in fluoropyridines which have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmaceuticals
Summary of the Application
2-Amino-4-fluoropyridin-3-ol has been used in the synthesis of a potent BACE1 inhibitor for the potential treatment of Alzheimer’s Disease .
Methods of Application
The synthesis involves a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene followed by DMSO mediated oxidation of the resulting 1,2-diarylethanone to give a diketone. Subsequent aminohydantoin formation and Suzuki coupling led to the target molecule .
Results or Outcomes
The synthesis resulted in 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor (BACE1 IC50 40 nM) .
Synthesis of Fluorinated Pyridines
Summary of the Application
2-Amino-4-fluoropyridin-3-ol can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .
Results or Outcomes
The synthesis results in fluoropyridines which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Radiopharmaceuticals
Summary of the Application
2-Amino-4-fluoropyridin-3-ol can be used in the synthesis of radiopharmaceuticals . Specifically, it can be used in the synthesis of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Methods of Application
The synthesis involves direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Results or Outcomes
This approach was successfully applied for labeling with fluorine-18 . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
Safety And Hazards
The safety data sheet for 2-amino-4-fluoropyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions for 2-Amino-4-fluoropyridin-3-ol could involve further exploration of its synthesis methods and potential applications in various fields. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be explored further.
properties
IUPAC Name |
2-amino-4-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIHGYFWBQASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613863 | |
Record name | 2-Amino-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoropyridin-3-ol | |
CAS RN |
1003710-90-4 | |
Record name | 2-Amino-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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